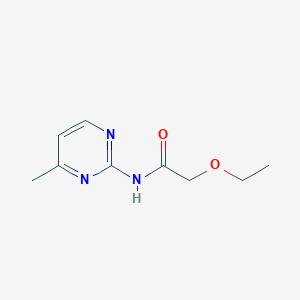
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an ethoxy group, a methylpyrimidinyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-methylpyrimidine-2-amine with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrimidine ring using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies related to reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and acetamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound has a similar acetamide moiety but differs in the presence of a methoxy and nitro group instead of the ethoxy and methylpyrimidinyl groups.
N-(4-Methylpyrimidin-2-yl)acetamide: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-6-8(13)12-9-10-5-4-7(2)11-9/h4-5H,3,6H2,1-2H3,(H,10,11,12,13) |
InChI Key |
VZZPSXULVZSXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NC=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171051.png)
![2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide](/img/structure/B11171053.png)




![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11171098.png)
![1-(4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171100.png)
![4-{[5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171107.png)

![2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B11171112.png)
![N-[2-(morpholin-4-yl)ethyl]-4-(propanoylamino)benzamide](/img/structure/B11171119.png)
![N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171121.png)

